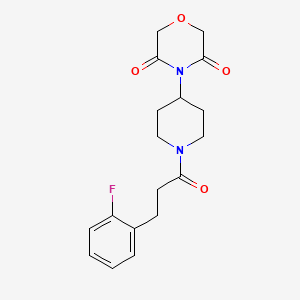

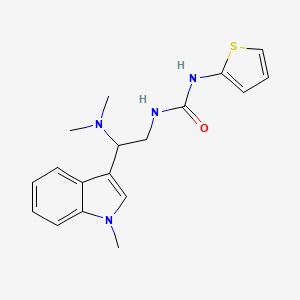

4-(1-(3-(2-Fluorophenyl)propanoyl)piperidin-4-yl)morpholine-3,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis of Novel Heterocyclic Compounds

Researchers have developed methods for the synthesis of spiroheterocycles compounds by reacting isatins, urea, and 1-(piperidin-1-yl)butane-1,3-dione or 1-morpholinobutane-1,3-dione. This process offers advantages such as simple handling, high yields, and the ability to introduce useful groups like pyridyl and morpholinyl into the product structures (Gao et al., 2017). Another study focused on the structural analysis of 2-phenylmalonpiperadide and 2-phenylmalonmorpholide, revealing differences in molecular conformations despite their chemical similarities (Lynch, Spicer, & Mcclenaghan, 2003).

Chemical Transformations and Reactivity

The reactivity of indolylmethylium ions with π-nucleophiles has been studied, providing insights into their potential synthetic applications and highlighting discrepancies in reported reaction rates, which were attributed to literature errors (Follet, Berionni, Mayer, & Mayr, 2015). The synthesis of 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride has been explored, with its antidepressant activities tested in mice, indicating potential pharmacological benefits (Yuan, 2012).

Antituberculosis Activity

A study synthesized 5-fluoro-1H-indole-2,3-dione derivatives and evaluated them for antituberculosis activity against Mycobacterium tuberculosis, revealing significant inhibitory activity for certain compounds. This research demonstrates the potential of these compounds in treating tuberculosis (Karalı et al., 2007).

Advanced Building Blocks for Drug Discovery

3-((Hetera)cyclobutyl)azetidines have been designed as stretched analogues of piperidine, piperazine, and morpholine. These compounds, synthesized on a gram scale, offer increased size and conformational flexibility compared to parent heterocycles, underscoring their utility in lead optimization programs for drug discovery (Feskov et al., 2019).

Bioactive Heterocycle Synthesis

The synthesis of a novel bioactive heterocycle, involving antiproliferative activity evaluation and X-ray diffraction studies, highlights the potential of these compounds in therapeutic applications. The study emphasizes the importance of inter and intra-molecular hydrogen bonds for molecule stability (Prasad et al., 2018).

Orientations Futures

Propriétés

IUPAC Name |

4-[1-[3-(2-fluorophenyl)propanoyl]piperidin-4-yl]morpholine-3,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21FN2O4/c19-15-4-2-1-3-13(15)5-6-16(22)20-9-7-14(8-10-20)21-17(23)11-25-12-18(21)24/h1-4,14H,5-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDXYGWCPMFNHDA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C(=O)COCC2=O)C(=O)CCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Nitrophenyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2729079.png)

![2-(cyclohexanesulfonyl)-N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-1,3-thiazol-5-amine](/img/structure/B2729082.png)

![4-methyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2729083.png)

![2-[[1-(2,5-Dimethylpyrazole-3-carbonyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2729085.png)

![(3-Pyrazol-1-ylphenyl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2729093.png)

![[(2R,6S)-6-(Hydroxymethyl)morpholin-2-yl]methanol;hydrochloride](/img/structure/B2729097.png)

![(4-formyl-2-methoxyphenyl) (E)-3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate](/img/structure/B2729098.png)

![7-methyl-4-(4-nitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2729101.png)